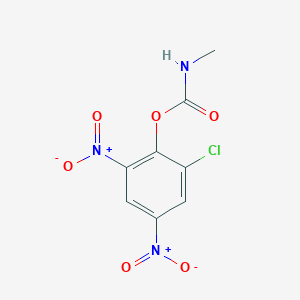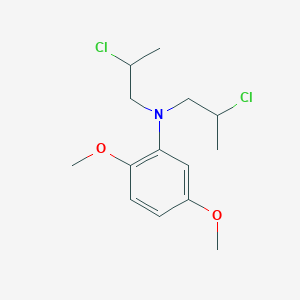
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 2-chloropropyl groups and two methoxy groups attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction can be represented as follows:
2,5-dimethoxyaniline+22-chloropropyl chloride→this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- n,n-Bis(2-chloropropyl)aniline
- n,n-Bis(2-chloropropyl)-4-methoxyaniline
- n,n-Bis(2-chloropropyl)fluoranthen-3-amine
Comparison:
- n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline is unique due to the presence of two methoxy groups on the aniline ring, which can influence its chemical reactivity and biological activity.
- n,n-Bis(2-chloropropyl)aniline lacks the methoxy groups, which may result in different reactivity and applications.
- n,n-Bis(2-chloropropyl)-4-methoxyaniline has only one methoxy group, potentially leading to different steric and electronic effects.
- n,n-Bis(2-chloropropyl)fluoranthen-3-amine contains a fluoranthene moiety, which can impart distinct properties compared to the aniline derivatives.
Propriétés
Numéro CAS |
27077-23-2 |
|---|---|
Formule moléculaire |
C14H21Cl2NO2 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloropropyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H21Cl2NO2/c1-10(15)8-17(9-11(2)16)13-7-12(18-3)5-6-14(13)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Clé InChI |
WTWHRJIGPIZBHA-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)Cl)C1=C(C=CC(=C1)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


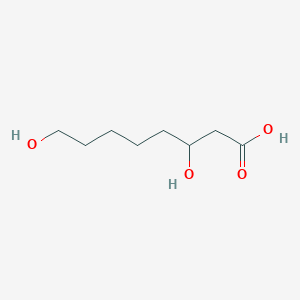
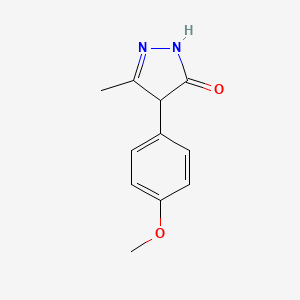
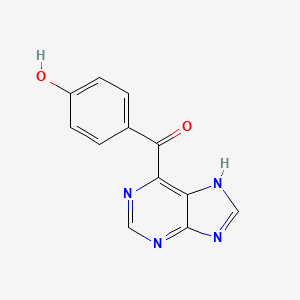


![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)

![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
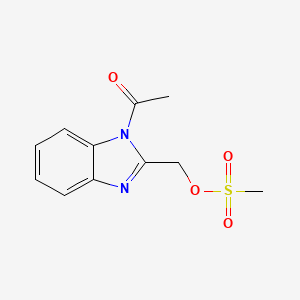
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
